5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Overview
Description
Scientific Research Applications
Antimicrobial and Antitumor Applications
Antimicrobial Properties
Novel derivatives of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been synthesized and evaluated for antimicrobial properties. These compounds show promising antimicrobial activity, indicating potential applications in the treatment of infections caused by bacteria and fungi (Elgemeie et al., 2017), (Said et al., 2004).
Antitumor Applications
Research on the synthesis and characterization of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives has indicated their potential in anticancer activity. These studies focus on developing compounds with enhanced pharmacological properties for potential use in cancer treatment (Rao et al., 2018).
Neuropharmacological and Anticonvulsant Activities
- Anticonvulsant Properties: Some derivatives of 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been synthesized and evaluated for anticonvulsant activities. These compounds have shown effectiveness in experimental models, suggesting potential therapeutic applications for seizure disorders (Wang et al., 2019).
Miscellaneous Applications
- Chemical Synthesis and Transformations: This chemical structure has been used as a starting point in various chemical synthesis processes. These include the creation of novel compounds and the study of their chemical properties, which can lead to diverse applications in pharmaceuticals and materials science (Pshenichnyi et al., 1992), (Uchikawa et al., 1994).
properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-4-11(5-3-1)8-15-7-6-12-13(9-15)16-10-14-12/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSUSJJXHQQHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CS2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743756 | |
Record name | 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
CAS RN |
1206248-09-0 | |
Record name | 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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